molecular formula C16H22Cl3N5O2 B12358149 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride

Cat. No.: B12358149
M. Wt: 422.7 g/mol
InChI Key: QMYYDNDADSGJRT-UHFFFAOYSA-N
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Description

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzamido group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the piperidinyl group: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamido moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation products: Oxidized derivatives of the piperidinyl group.

    Reduction products: Reduced derivatives of the benzamido moiety.

    Substitution products: Substituted derivatives at the chlorinated benzene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound can be a lead compound for the development of new therapeutic agents.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide
  • 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide sulfate

Uniqueness

  • Structural Features : The presence of the 2,6-dichlorobenzamido group and the piperidinyl group makes it unique.
  • Biological Activity : Its specific interactions with molecular targets may differ from similar compounds, leading to unique biological effects.

Properties

Molecular Formula

C16H22Cl3N5O2

Molecular Weight

422.7 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C16H21Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,9,12,14,19-20,23H,4-8H2,(H,21,25)(H,22,24);1H

InChI Key

QMYYDNDADSGJRT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2C(CNN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Origin of Product

United States

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